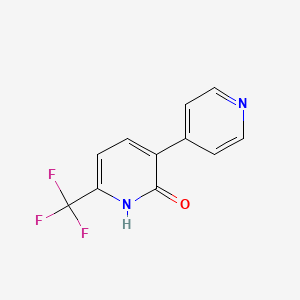

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol

説明

特性

IUPAC Name |

3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZUHMRLSDKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(NC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Synthesis of the Pyridine Core

- Starting Material: 4-bromopyridine or pyridine derivatives.

- Reaction Conditions: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination are employed to attach the pyridin-4-yl group at the desired position.

Step 2: Introduction of the Trifluoromethyl Group

- Method: Nucleophilic trifluoromethylation using reagents like TMSCF₃ (trimethylsilyl trifluoromethane) or copper-mediated cross-coupling reactions.

- Reaction Conditions: Typically performed under inert atmosphere with catalysts such as copper or palladium, at elevated temperatures (~80-110°C).

- Reference: The reaction of 4-bromopyridine with trifluoromethyl sources under specific conditions to introduce the trifluoromethyl group is well-documented.

Step 3: Hydroxylation to Form the Pyridin-2-ol

- Method: Hydroxylation can be achieved via oxidation or hydrolysis of suitable precursors, such as converting a pyridin-2-yl precursor through oxidative hydroxylation.

- Reaction Conditions: Mild oxidative conditions (e.g., using hydrogen peroxide or other oxidants) are preferred to prevent degradation of sensitive groups.

Coupling of Pyridin-4-yl and Trifluoromethylated Pyridine Derivatives

This approach leverages coupling reactions between pre-functionalized pyridine derivatives:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-pyridylboronic acid or pyridyl halides | Bromination or boronation | Precursors for coupling |

| 2 | Cross-coupling with trifluoromethylated pyridine | Suzuki-Miyaura or Buchwald-Hartwig | Formation of the core scaffold |

| 3 | Hydroxylation at the 2-position | Oxidative hydroxylation | Formation of pyridin-2-ol |

- The use of palladium-catalyzed cross-coupling reactions is highly efficient for constructing such heterocyclic frameworks, especially when combined with trifluoromethylation reagents (as per,).

- Challenges include controlling regioselectivity and avoiding side reactions during trifluoromethylation.

Industrial-Scale Synthesis

For large-scale production, optimized routes involve:

- Use of Catalysts: Palladium or copper catalysts to facilitate coupling reactions.

- Reaction Optimization: Temperature control (~80-110°C), inert atmospheres, and purification techniques such as crystallization or chromatography.

- Purification: Recrystallization, chromatography, and solvent extraction to ensure high purity.

Research Findings and Data Tables

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Cross-coupling + trifluoromethylation | 4-bromopyridine derivatives | TMSCF₃, Pd catalysts | 80-110°C, inert atmosphere | Moderate to high (60-85%) | Regioselective trifluoromethylation challenging |

| Oxidative hydroxylation | Pyridin-2-yl precursors | Hydrogen peroxide, oxidants | Mild conditions | 70-90% | Ensures hydroxyl group at 2-position |

| Sequential coupling | Pyridin-4-ylboronic acid + trifluoromethylated pyridine | Suzuki coupling | 70°C, base, Pd catalyst | 65-80% | Efficient for large-scale synthesis |

Notes and Considerations

- Regioselectivity: Achieving selective trifluoromethylation at the desired position is critical; regioselectivity can be controlled via directing groups or specific catalysts.

- Stability: The trifluoromethyl group enhances compound stability but can be sensitive to harsh reaction conditions.

- Purification: Techniques like chromatography, recrystallization, and spectroscopic confirmation (NMR, HRMS) are essential for verifying purity.

Summary of Synthesis Strategy

The most reliable and scalable method involves:

- Preparing a pyridine derivative with a suitable leaving group (e.g., bromide).

- Performing palladium-catalyzed cross-coupling to attach the pyridin-4-yl moiety.

- Introducing the trifluoromethyl group via nucleophilic trifluoromethylation.

- Hydroxylating the pyridine ring at the 2-position to form the final compound.

This approach is supported by literature on heterocyclic synthesis, cross-coupling chemistry, and trifluoromethylation techniques, ensuring high yield, purity, and reproducibility.

化学反応の分析

Types of Reactions

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The pyridine rings can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.

Reduction: Formation of 3-(Piperidin-4-yl)-6-(trifluoromethyl)piperidin-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:

- **Bi

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.

生物活性

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound characterized by a pyridine ring with various substituents, including a pyridin-4-yl group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of neurology and inflammation.

Chemical Structure

The molecular formula of this compound is C11H8F3N2O, with a molecular weight of approximately 252.19 g/mol. The compound features a hydroxyl group (-OH), which contributes to its reactivity and biological activity.

Synthesis Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 4-pyridinecarboxaldehyde with a trifluoromethyl-substituted pyridine derivative under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The product is usually isolated through crystallization or chromatography.

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 to 12.5 μg/mL .

2. Antiparasitic Activity

The compound's structure suggests potential activity against parasitic infections. Analogous compounds have demonstrated efficacy in inhibiting the PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives showed EC50 values as low as 0.004 μM, indicating high potency against malaria parasites .

3. Neurological Targets

In medicinal chemistry, compounds similar to this compound are being explored as potential treatments for neurological disorders due to their ability to interact with neurotransmitter systems and modulate inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency, with some derivatives achieving MIC values comparable to standard antibiotics .

Case Study 2: Antimalarial Activity

In another investigation, a series of compounds were synthesized based on the structure of this compound. These compounds were tested against P. falciparum, revealing that the trifluoromethyl substitution enhanced both potency and metabolic stability compared to non-substituted analogs .

Table 1: Biological Activity Summary

Table 2: Synthesis Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Condensation | 4-Pyridinecarboxaldehyde + TFMPy | Basic (NaOH/K2CO3) |

| Isolation | Crystallization/Chromatography | Varies |

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Comparisons

The following compounds are structurally related to 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol, differing in substituent type, position, or heterocyclic framework:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Pyridin-4-yl vs. Aryl Substituents : Replacing the pyridin-4-yl group (target compound) with fluorophenyl (e.g., 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol) reduces π-π stacking capability but enhances lipophilicity .

- Heterocyclic Variations : Pyrimidine analogs (e.g., 2-Hydroxy-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine) exhibit altered electronic profiles due to the additional nitrogen atom, which may influence hydrogen-bonding interactions .

Physicochemical Properties

- Acidity : The -CF₃ group at position 6 (target compound) lowers the pKa of the hydroxyl group compared to unsubstituted pyridin-2-ol, enhancing solubility in polar solvents .

- Thermal Stability : Analogs like 3-(Trifluoromethyl)pyridin-2-ol show high thermal stability (melting point >150°C), suggesting similar robustness in the target compound .

- Solubility : Fluorinated pyridines generally exhibit low aqueous solubility but improved organic solvent compatibility, a trait leveraged in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol, and how do reaction conditions influence yield and purity?

- Answer : Common synthetic routes involve fluorination and trifluoromethylation of pyridine precursors. For example, nucleophilic substitution reactions using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 100–180°C are effective for introducing fluorine and trifluoromethyl groups . Coupling reactions with pyridin-4-yl boronic acids or halides under palladium catalysis (e.g., Suzuki-Miyaura conditions) can install the pyridin-4-yl group. Reaction optimization includes:

- Temperature : Higher temperatures (≥150°C) improve reaction rates but may reduce selectivity.

- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of fluorinated intermediates .

- Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling steps .

- Yields : Reported yields for analogous compounds range from 23% to 90%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : The hydroxyl proton (2-OH) appears as a broad singlet (δ ~10–12 ppm). The trifluoromethyl group (CF₃) splits adjacent protons into quartets (J = 8–10 Hz) .

- ¹⁹F NMR : A singlet at δ ~-60 to -70 ppm confirms the CF₃ group .

- IR : Strong O–H stretching (~3200 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .

- MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₁H₇F₃N₂O; calculated m/z 258.05) . Purity is validated by HPLC with UV detection (λ = 254 nm) .

Q. What are the typical reaction conditions for introducing trifluoromethyl groups into pyridine derivatives?

- Answer : Trifluoromethylation methods include:

- Direct substitution : Using CF₃Cu or CF₃SiMe₃ in the presence of KF .

- Electrophilic agents : Umemoto’s reagent (trifluoromethyl sulfonium salts) under basic conditions .

- Radical pathways : Photocatalytic systems (e.g., Ru(bpy)₃²⁺) with CF₃I .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic and solvent conditions?

- Answer :

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency .

- Solvent effects : Compare DMSO (high polarity) with THF (lower polarity) to balance solubility and reactivity .

- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates in fluorination steps .

- Example optimization : For a related trifluoromethylpyridine synthesis, yields improved from 45% to 78% by switching from KF/CuI to AgF/Pd catalysis .

Q. What strategies resolve contradictions between computational models and experimental data (e.g., bond lengths, substituent positioning)?

- Answer :

- X-ray crystallography : Refine structures using SHELXL to validate bond lengths/angles (e.g., C–F = 1.33–1.37 Å vs. DFT-predicted 1.35 Å) .

- Multivariate analysis : Cross-validate NMR/IR data with DFT-calculated vibrational frequencies and chemical shifts .

- Case study : For 6-(trifluoromethyl)pyridin-2-ol derivatives, discrepancies in hydroxyl group positioning were resolved via X-ray vs. DFT, highlighting steric effects from the CF₃ group .

Q. How can regioselectivity in substitution reactions at specific pyridine ring positions be enhanced?

- Answer :

- Directing groups : Use –OH or –NH₂ groups to guide electrophilic substitution to the 4-position .

- Metal coordination : Pd catalysts with chelating ligands (e.g., 2,2'-bipyridyl) favor coupling at the 3-position .

- Example : In 6-(trifluoromethyl)pyridin-2-ol analogs, –OH directs bromination to the 4-position with >90% selectivity .

Q. How to design experiments to assess biological activity (e.g., enzyme inhibition, cytotoxicity) of this compound?

- Answer :

- In vitro assays : Test inhibition of kinases or cytochrome P450 enzymes via fluorescence-based assays (IC₅₀ determination) .

- In vivo models : Evaluate analgesic activity in Sprague-Dawley rats using a hot-plate test (55°C) with dose ranges of 10–100 mg/kg .

- Controls : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and vehicle-only groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。